![molecular formula C11H30N2O12P4 B12536817 {Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) CAS No. 691004-90-7](/img/structure/B12536817.png)
{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) typically involves the reaction of propane-1,1-diylbis(nitrilodi(ethane-2,1-diyl)) with phosphonic acid derivatives. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phosphonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of {Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The phosphonic acid groups play a crucial role in these interactions, enabling the compound to bind to target molecules and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{Propane-1,2-diylbis[nitrilodimethanediyl]}tetrakis(phosphonic acid): This compound has a similar structure but differs in the positioning of the nitrilodi groups.
3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid: Another compound with similar functional groups but different overall structure.
Tryptophan EP Impurity A: A compound with similar phosphonic acid groups but different core structure.
Uniqueness
{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid) is unique due to its specific arrangement of phosphonic acid groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
691004-90-7 |
|---|---|
Molecular Formula |
C11H30N2O12P4 |
Molecular Weight |
506.26 g/mol |
IUPAC Name |
2-[1-[bis(2-phosphonoethyl)amino]propyl-(2-phosphonoethyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C11H30N2O12P4/c1-2-11(12(3-7-26(14,15)16)4-8-27(17,18)19)13(5-9-28(20,21)22)6-10-29(23,24)25/h11H,2-10H2,1H3,(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25) |
InChI Key |
MZYFVUHHQAJPBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N(CCP(=O)(O)O)CCP(=O)(O)O)N(CCP(=O)(O)O)CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


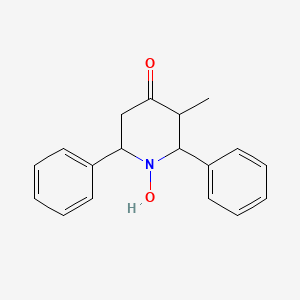
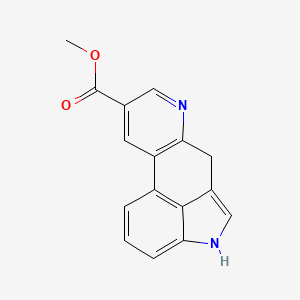
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
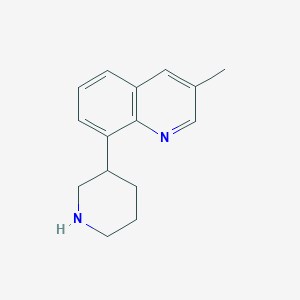

![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
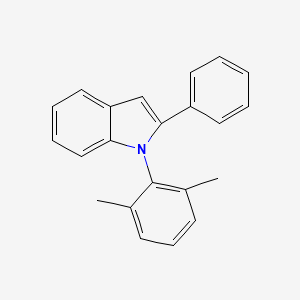

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
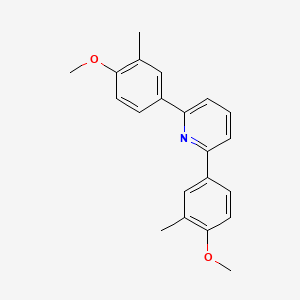
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
